Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
Description
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a chemical compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol . It is a derivative of D-galactopyranoside, where the hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKYEUQDXDKNDX-PBVUBXADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858098 | |
| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641635-63-4 | |
| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Protection Using Benzyl Bromide
The most common approach involves sequential benzylation of methyl D-galactopyranoside. Early methods employed benzyl bromide (BnBr) with sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C. However, these protocols suffered from low yields (25–50%) due to incomplete substitution and side reactions. For example, a 2010 study reported a 35% yield after 48 hours, with significant formation of tri-O-benzyl and penta-O-benzyl impurities.
Azidonitration Followed by Benzylation
An alternative route begins with azidonitration of 3,4,6-tri-O-acetyl-D-galactal, yielding methyl 2-azido-2-deoxy-β-D-galactopyranoside. Subsequent isopropylidenation, benzylation, and selective acetylation achieve 58% yield of the tri-O-benzyl derivative. This method avoids competing reactions at the anomeric center but requires handling hazardous azide intermediates.
Improved Synthetic Protocols
Chemoselective Deprotection with Zinc/Ammonium Chloride
A 2015 protocol achieved 84% yield by deprotecting a 6-O-(2-nitrophenyl)acetyl intermediate using Zn/NH4Cl in THF/MeOH (1:4 v/v) at 20°C for 1 hour. Key advantages include:
Acid-Catalyzed Hydrolysis and Acylation
A 2019 patent introduced a scalable process:
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Benzylation : Methyl D-galactopyranoside reacts with 4.2 equivalents of BnBr and NaH in DMF (25°C, 6 hours).
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Hydrolysis : Crude 2,3,4,6-tetra-O-benzyl-methyl-D-galactopyranoside is treated with H2SO4 in acetic acid/water (100°C, 3 hours).
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Acylation : Impurities (mono-, di-, tri-O-benzyl) are removed via acetylation with acetic anhydride and DIPEA in CH2Cl2.
This method achieves 68% overall yield and >99% purity, addressing prior issues with dibenzyl ether byproducts.
Regioselective Protection Strategies
Orthogonal Protecting Groups
To avoid tedious chromatography, researchers have employed orthogonal protection:
Solvent Effects on Regioselectivity
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Polar Aprotic Solvents : DMF enhances benzylation at secondary hydroxyls (O-2,3,4) due to improved base solubility.
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Nonpolar Solvents : Toluene favors primary hydroxyl (O-6) benzylation but slows reaction kinetics.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to the original hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: D-galactopyranoside.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
Glycosylation Studies
Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside is primarily utilized in glycosylation reactions to synthesize oligosaccharides and glycoconjugates. The presence of benzyl groups allows for controlled reactivity, enabling researchers to explore regioselectivity and stereoselectivity in glycosylation processes.
- Case Study : In a study focusing on the armed-disarmed strategy for glycosylation, researchers demonstrated that partially benzylated building blocks like this compound can significantly influence the reactivity of glycosyl donors and acceptors. This approach has been pivotal in refining glycosylation methodologies and improving yields of desired products .
Synthesis of Complex Carbohydrates
The compound serves as a precursor for synthesizing more complex carbohydrates and glycoconjugates. Its ability to act as a glycosyl donor makes it essential for producing various biologically relevant oligosaccharides.
- Example : Researchers have successfully used this compound in the synthesis of specific galactooligosaccharides that play crucial roles in cellular recognition processes .
Biochemical Assays and Research
In biochemical assays, this compound is employed as a reagent for studying carbohydrate-protein interactions. Its utility extends to exploring the role of glycans in biological systems.
- Research Insight : Studies indicate that this compound can be used to investigate the binding affinities between lectins and glycoproteins. Such interactions are vital for understanding various biological processes including cell signaling and immune responses .
Data Table: Comparative Analysis of Glycosylation Reactivity
| Compound | Reactivity Profile | Key Applications |
|---|---|---|
| This compound | High regioselectivity; moderate stereoselectivity | Oligosaccharide synthesis; glycan studies |
| Methyl 2,3-di-O-benzyl-D-galactopyranoside | Moderate regioselectivity; high stereoselectivity | Targeted glycosylation reactions |
| Methyl 2,4-di-O-benzyl-D-galactopyranoside | Low regioselectivity; variable stereoselectivity | Complex carbohydrate synthesis |
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside primarily involves its role as a glycosyl donor or acceptor in glycosylation reactions. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. Upon deprotection, the compound can participate in forming glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-Tri-O-benzyl-D-glucopyranoside: Similar structure but derived from glucose instead of galactose.
Methyl 2,3,4,6-Tetra-O-benzyl-D-galactopyranoside: Contains an additional benzyl group at position 6.
Methyl 2,3,4-Tri-O-benzyl-D-mannopyranoside: Derived from mannose with similar benzyl substitutions.
Uniqueness
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is unique due to its specific substitution pattern on the galactose moiety, which imparts distinct reactivity and selectivity in glycosylation reactions. This makes it particularly valuable in the synthesis of galactose-containing oligosaccharides and glycoconjugates .
Biological Activity
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (Methyl 2,3,4-Tri-O-benzyl-D-Gal) is a synthetic glycoside that has garnered attention in the field of glycobiology due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound involves several steps:
- Starting Material : The process typically begins with D-galactose or its derivatives.
- Benzylation : Hydroxyl groups at the C-2, C-3, and C-4 positions are selectively benzylated using benzyl bromide in the presence of a base such as sodium hydride.
- Methylation : The anomeric hydroxyl group is then methylated using methyl iodide or dimethyl sulfate to yield the final product.
The overall reaction can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi, including Candida species. Molecular docking studies suggest that it binds effectively to sterol 14α-demethylase in Aspergillus fumigatus, indicating a mechanism similar to known antifungal agents like fluconazole .
Antiviral Activity
Additionally, this compound has shown promising results in antiviral assays. It demonstrated higher binding affinity to the SARS-CoV-2 main protease compared to traditional antiviral drugs. This suggests its potential as a candidate for further development in antiviral therapies .
Cytotoxicity and Safety Profile
A comprehensive assessment of the cytotoxicity of this compound revealed that it exhibits low toxicity at therapeutic concentrations. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable drug-likeness properties .
Study on Antifungal Activity
In a recent study published in Pharmaceutical Biology, this compound was evaluated for its antifungal activity against clinical isolates of Candida. The results showed a minimum inhibitory concentration (MIC) significantly lower than conventional antifungal treatments. The study concluded that this compound could serve as a lead for developing new antifungal agents .
Evaluation Against SARS-CoV-2
A separate investigation focused on the interaction of this compound with SARS-CoV-2 proteins. The findings indicated that it could inhibit viral replication in vitro by disrupting protease function. This positions it as a potential candidate for COVID-19 therapeutic strategies .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The synthesis typically involves sequential benzylation of hydroxyl groups on the galactopyranoside core. For example, benzyl chloride or bromide is used under basic conditions (e.g., NaH in DMF) to protect specific hydroxyl positions. Regioselectivity is controlled by steric and electronic factors: bulky benzyl groups favor equatorial positions, while protecting group compatibility (e.g., avoiding acidic conditions that might cleave benzyl ethers) is critical .
- Data Insight : In analogous compounds like Methyl 2,3,4,6-Tetra-O-benzyl derivatives, benzylation yields >80% when performed under anhydrous conditions with catalytic DMAP to enhance reactivity .
Q. How is the purity and structure of this compound validated in synthetic workflows?
- Methodological Answer : Characterization relies on 1H/13C-NMR to confirm benzyl group positions and anomeric configuration (α/β). For example, the anomeric proton in β-D-galactopyranosides appears as a doublet near δ 4.5–5.0 ppm with a coupling constant (J1,2) of ~7–8 Hz. HPLC (≥98% purity) and HRMS are used to verify molecular weight and purity .
- Data Insight : In a study of Methyl 2,3,6-tri-O-Benzoyl-4-O-TBS derivatives, HRMS showed a molecular ion peak at m/z 667.2543 (calculated for C₃₄H₄₂O₉Si) .
Q. What are the primary applications of this compound in glycoscience?
- Methodological Answer : It serves as a glycosyl donor in oligosaccharide synthesis. The benzyl groups act as temporary protecting groups, enabling selective deprotection (e.g., via hydrogenolysis) for subsequent glycosylation. For instance, it is used to build β-(1→3)- or β-(1→4)-linked galactose motifs in glycoconjugates .
- Data Insight : In the synthesis of trisaccharides, similar benzyl-protected galactosides achieved glycosylation yields of 65–75% using NIS/AgOTf as promoters .
Advanced Research Questions
Q. How can researchers resolve contradictions in glycosylation yields when using this compound under varying conditions?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., aglycone transfer or anomerization). Systematic optimization includes:
Screening promoters (e.g., TMSOTf vs. NIS/AgOTf).
Adjusting solvent polarity (CH₂Cl₂ vs. toluene).
Monitoring temperature (low temps favor kinetic control).
For example, TMSOTf in CH₂Cl₂ at −40°C minimizes side reactions in β-selective glycosylations .
- Data Insight : A study reported 20% yield improvement by switching from BF₃·Et₂O to TMSOTf in a β-mannosylation reaction .
Q. What strategies improve the stability of this compound during long-term storage or acidic/basic reactions?
- Methodological Answer :
- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent benzyl group oxidation.
- Acidic Conditions : Avoid strong acids (e.g., TFA) that cleave benzyl ethers; use mild acids (e.g., AcOH) for selective deprotection.
- Basic Conditions : Replace NaH with milder bases (e.g., DBU) to prevent β-elimination .
Q. How can orthogonal protection schemes be designed using this compound to enable selective functionalization?
- Methodological Answer : Combine benzyl groups with acid-labile (e.g., TBS) or redox-sensitive (e.g., PMB) protecting groups. For example:
Introduce a TBS group at the 6-position via silylation (e.g., TBSOTf in pyridine).
Use DDQ/H₂O to selectively remove PMB groups without affecting benzyl ethers .
- Data Insight : A study achieved 90% selectivity in deprotecting a PMB group while retaining benzyl protection in a tetra-O-benzyl glucoside .
Contradiction Analysis
Q. Why do some studies report low glycosylation efficiency with this compound despite optimized conditions?
- Analysis : This discrepancy may stem from substrate conformational rigidity . The 2,3,4-tri-O-benzyl arrangement restricts ring flexibility, reducing accessibility to the anomeric center. Solutions include:
Pre-activation with PhSH/AgOTf to generate a more reactive glycosyl donor.
Using thioglycosides (e.g., 5-nitro-2-pyridyl thioglycosides) for enhanced leaving-group ability .
- Data Insight : Thioglycoside derivatives of similar benzyl-protected galactosides achieved 85% glycosylation yields vs. 60% for trichloroacetimidates .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
